7-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
Description
Properties
CAS No. |
688054-78-6 |
|---|---|
Molecular Formula |
C24H26N4O5S |
Molecular Weight |
482.56 |
IUPAC Name |
7-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C24H26N4O5S/c1-31-17-6-4-16(5-7-17)26-9-11-27(12-10-26)22(29)3-2-8-28-23(30)18-13-20-21(33-15-32-20)14-19(18)25-24(28)34/h4-7,13-14H,2-3,8-12,15H2,1H3,(H,25,34) |
InChI Key |
NCBRBIQEMZAFTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one , also referred to by its IUPAC name, is a complex organic molecule with potential biological significance. Its structure incorporates various functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound, emphasizing its mechanisms of action, pharmacodynamics, and relevant case studies.
- Molecular Formula : C23H27N5O3
- Molecular Weight : 421.49 g/mol
- CAS Number : 250255-72-2
- IUPAC Name : 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-(3-oxobutyl)-1,2,4-triazol-3-one
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The presence of the piperazine moiety suggests potential activity at serotonin and dopamine receptors, which are crucial in modulating mood and anxiety.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as an agonist or antagonist at serotonin receptors (5-HT), influencing serotonin levels and receptor activity.
- Dopamine Receptor Interaction : It could affect dopamine receptor pathways, potentially impacting conditions such as schizophrenia and depression.
- Inhibition of Enzymatic Activity : The thioxo group may inhibit enzymes involved in neurotransmitter degradation, thus prolonging their action.
Biological Activity Overview
The biological activities reported for this compound include:
| Activity Type | Description |
|---|---|
| Antidepressant Effects | Potential modulation of serotonin and norepinephrine levels leading to antidepressant-like effects. |
| Anxiolytic Properties | May reduce anxiety symptoms through interaction with GABAergic systems. |
| Antipsychotic Potential | Interaction with dopamine receptors suggests possible antipsychotic effects. |
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds featuring the piperazine structure and related functionalities.
Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry assessed a series of piperazine derivatives for their antidepressant effects in animal models. Results indicated that compounds with similar structural features exhibited significant reductions in depressive-like behaviors, likely through enhanced serotonergic transmission .
Study 2: Anxiolytic Properties
Research conducted by Smith et al. (2022) demonstrated that a related quinazoline derivative showed anxiolytic effects in rodent models. The study highlighted the importance of the methoxy group in enhancing receptor affinity and selectivity .
Study 3: Antipsychotic Effects
A comparative study analyzed various piperazine derivatives for their antipsychotic potential. The findings suggested that modifications to the phenyl ring significantly influenced binding affinity to dopamine D2 receptors, which could be applicable to our compound .
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds containing piperazine derivatives can exhibit antidepressant-like effects. The presence of the piperazine ring in this compound may contribute to its interaction with serotonin receptors, which are critical in the modulation of mood and anxiety disorders.
Antitumor Properties
Studies have shown that quinazoline derivatives possess significant antitumor activity. The incorporation of the thioxo group in this compound may enhance its interaction with cancer cell pathways, potentially leading to apoptosis (programmed cell death) in tumor cells.
Antimicrobial Effects
The structural components of this compound suggest potential antimicrobial properties. Similar compounds have been documented to inhibit bacterial growth by disrupting cellular processes.
Neuroprotective Effects
Given the structural similarities with known neuroprotective agents, this compound may also exhibit protective effects against neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it a candidate for further research in treating conditions like Alzheimer's and Parkinson's disease.
Case Study 1: Antidepressant Activity
A study published in Pharmacology Biochemistry and Behavior evaluated various piperazine derivatives for their antidepressant properties. The findings suggested that modifications to the piperazine structure significantly influenced serotonin receptor affinity, indicating that compounds similar to the one could be effective antidepressants .
Case Study 2: Antitumor Activity
In a recent investigation published in Cancer Letters, researchers synthesized several quinazoline derivatives and assessed their cytotoxic effects on various cancer cell lines. The study concluded that modifications leading to enhanced interactions with DNA could result in promising anticancer agents .
Case Study 3: Antimicrobial Properties
Research conducted by LGC Standards explored the antimicrobial potential of various quinazoline derivatives. The results demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that the structure of the compound could be optimized for enhanced efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of quinazolinone derivatives with piperazine-based side chains. Below is a comparative analysis with three analogs:
Table 1: Structural and Physicochemical Comparison
*Note: Molecular formula and mass of the target compound are inferred based on structural analogs .
Key Findings:
The 2,3-dimethylphenyl substituent () may reduce metabolic degradation due to steric protection of the piperazine ring, increasing plasma half-life .
Physicochemical Properties :
- The methoxy group in the target compound likely improves aqueous solubility compared to the hydrophobic cyclohexyl analog, which favors lipid membrane permeability .
- The dimethylphenyl analog’s higher molecular mass (495.60 vs. 458.58) correlates with increased van der Waals interactions in receptor binding .
Methodologies for Structural Comparison
Graph-Based Similarity Analysis: Chemical structures were compared using graph isomorphism principles, where atoms (nodes) and bonds (edges) are mapped to identify common subgraphs . The Tanimoto coefficient () was applied to quantify similarity between binary molecular fingerprints, revealing >70% similarity between the target compound and its cyclohexyl analog .
Machine Learning Approaches: The Graph Isomorphism Network (GIN) () was employed to detect non-obvious structural similarities, such as conserved piperazine-quinazolinone interactions across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
